molecular formula C11H13F3N2O4 B2471796 7,8,9,9a-Tetrahydro-1H-pyrrolo[1,2-a][1,4]diazepine-3-carboxylic acid;2,2,2-trifluoroacetic acid CAS No. 2413885-79-5

7,8,9,9a-Tetrahydro-1H-pyrrolo[1,2-a][1,4]diazepine-3-carboxylic acid;2,2,2-trifluoroacetic acid

Cat. No.: B2471796
CAS No.: 2413885-79-5
M. Wt: 294.23
InChI Key: YNKIVAMKJJUMNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7,8,9,9a-Tetrahydro-1H-pyrrolo[1,2-a][1,4]diazepine-3-carboxylic acid;2,2,2-trifluoroacetic acid is a useful research compound. Its molecular formula is C11H13F3N2O4 and its molecular weight is 294.23. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Routes and Intermediates

  • The Schmidt reaction with tert-butyl 3-(3-azidopropyl)-4-oxopiperidine-1-carboxylate using trifluoroacetic acid produces a saturated fused heterocyclic system, which is a valuable intermediate for N-substituted diazepines synthesis (Moskalenko & Boev, 2014).
  • Synthesis of disubstituted 1,4-diazepines demonstrates the compound's relevance in developing compounds with affinity to GABAA-receptor subtypes (Briel et al., 2010).

Formation of Novel Heterocyclic Systems

  • Research shows the synthesis of various heterocyclic systems like thiazolo[5,4-e][1,2,3,4]tetrazolo[5,1-c]pyrrolo[1,2-a][1,4]diazepine, indicating the compound's utility in creating diverse molecular structures (Shafiee & Shekarchi, 2002).

Diverse Chemical Properties and Reactions

  • The compound is involved in the synthesis of diazepinium iodides and its reduction to N-aralkyl-N'-aryltetramethylenediamines, highlighting its versatility in chemical reactions (Hedrera & Perillo, 2000).
  • Studies on the formation of new ring systems like imidazo[2,1-c]pyrrolo[1,2-a][1,4]diazepine-3,9-dione illustrate the compound's role in generating novel chemical structures (Schmidt et al., 2008).

Crystal Structure Analysis

  • Crystallographic studies of compounds like C17H18N2O4 provide insights into the molecular structure, conformations, and potential interactions, which are crucial for understanding the compound's chemical behavior (Toze et al., 2011).

Synthesis of Hybrid Compounds

  • The compound is instrumental in synthesizing hybrid compounds such as optically active hybrid 1H-1,5-benzodiazepine–1,4-dihydropyridines, showcasing its utility in creating complex molecules with potential biological activities (Torres & Rebolledo, 2016).

Properties

IUPAC Name

7,8,9,9a-tetrahydro-1H-pyrrolo[1,2-a][1,4]diazepine-3-carboxylic acid;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2.C2HF3O2/c12-9(13)8-3-5-11-4-1-2-7(11)6-10-8;3-2(4,5)1(6)7/h3,5,7H,1-2,4,6H2,(H,12,13);(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHMKRIJGQNQPLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN=C(C=CN2C1)C(=O)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.